Product packaging for Faropenem Impurity 7(Cat. No.:CAS No. 120705-68-2)

Faropenem Impurity 7

Cat. No.: B601487
CAS No.: 120705-68-2
M. Wt: 439.6 g/mol
InChI Key: MASHLNCIEFIURF-MMMWYMCRSA-N
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Description

Contextualization of Pharmaceutical Impurities within Drug Development

In the field of pharmaceutical sciences, an impurity is defined as any component present in a drug substance or final drug product that is not the desired chemical entity or an excipient. nih.govgmpinsiders.com These unintended substances are often an unavoidable result of the chemical synthesis, manufacturing process, or degradation of the drug over time. nih.govchemicea.com The presence of impurities, even in minute quantities, is a critical concern as it can potentially impact the quality, stability, and efficacy of a pharmaceutical product. veeprho.commusechem.com

Regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to manage and control impurities. chemicea.comusp.org These guidelines mandate the identification, reporting, and qualification of impurities to ensure that they remain below specified thresholds. premier-research.comjpionline.org The process of impurity profiling is therefore an integral part of the drug development lifecycle, from initial research and development through to commercial manufacturing and post-market surveillance. neopharmlabs.compharmiweb.com

Overview of Faropenem (B194159): Chemical Structure and Therapeutic Class Significance

Faropenem is a broad-spectrum antibiotic that belongs to the penem (B1263517) subgroup of β-lactam antibiotics. truemeds.innumeralifesciences.com It is structurally distinct from many other β-lactams, such as penicillins and cephalosporins, which contributes to its stability against many β-lactamase enzymes that bacteria produce to confer resistance. medex.com.bd The core chemical structure of Faropenem is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. nih.gov Its therapeutic significance lies in its bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, acting by inhibiting the synthesis of the bacterial cell wall. truemeds.inmedex.com.bd

Classification and Nomenclature of Faropenem Impurity 7 as a Related Substance

This compound is classified as an organic impurity, specifically a process-related impurity or a related substance of Faropenem. clearsynth.com Organic impurities are the most common type found in active pharmaceutical ingredients (APIs) and can arise from starting materials, by-products, intermediates, or degradation products. nih.govgmpinsiders.com As a "related substance," its chemical structure is closely associated with that of the parent drug, Faropenem.

The specific chemical identity of this compound is well-defined. It is identified by the Chemical Abstracts Service (CAS) Registry Number 120705-68-2. clearsynth.comveeprho.com Its systematic IUPAC name is (5R, 6S)-allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. veeprho.com This nomenclature precisely describes its molecular architecture, including the protective silyl (B83357) group which differentiates it from the final active drug.

Table 1: Chemical Identifiers for this compound

Identifier Value
Common Name This compound
CAS Number 120705-68-2 clearsynth.comveeprho.com
Molecular Formula C21H33NO5SSi veeprho.comsincopharmachem.com
Molecular Weight 439.65 g/mol veeprho.comsincopharmachem.com

| IUPAC Name | (5R, 6S)-allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate veeprho.com |

Academic Research Landscape of Pharmaceutical Impurities

The academic and industrial research landscape for pharmaceutical impurities is extensive, driven by regulatory demands and the need to ensure patient safety. rroij.com A significant focus of this research is the development of highly sensitive and selective analytical techniques to detect, identify, and quantify impurities. drug-dev.comindocoanalyticalsolutions.com Common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS. researchgate.netscirp.org These methods are essential for impurity profiling throughout the drug manufacturing process. researchgate.net

Research also extends to understanding the formation pathways of impurities, including degradation products that may arise under stress conditions like heat, light, and humidity. gmpinsiders.com Furthermore, studies investigate the potential biological effects of impurities. For example, research in the field of antibiotics explores how certain impurities might contribute to the development of antibiotic resistance, an area of significant global health concern. oup.comoup.com The synthesis of impurity reference standards, such as this compound, is a critical component of this research, as these standards are necessary for the validation of analytical methods and for quality control applications. clearsynth.comclearsynth.com

Table 2: Key ICH Quality Guidelines for Impurity Control

Guideline Title Scope
ICH Q3A(R2) Impurities in New Drug Substances Provides guidance for the qualification and control of impurities in new drug substances produced by chemical synthesis. jpionline.orgwww.gov.uk
ICH Q3B(R2) Impurities in New Drug Products Addresses the reporting, identification, and qualification of degradation products in new drug products. premier-research.comeuropa.eu
ICH Q3C(R9) Guideline for Residual Solvents Recommends acceptable amounts for residual solvents in pharmaceuticals based on their toxicological properties. gmpinsiders.combiotech-spain.com

| ICH Q3D(R2) | Guideline for Elemental Impurities | Establishes limits for the amount of elemental impurities (e.g., heavy metals) in drug products. www.gov.ukbiotech-spain.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120705-68-2

Molecular Formula

C21H33NO5SSi

Molecular Weight

439.6 g/mol

IUPAC Name

prop-2-enyl (5R,6S)-6-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3/t13-,14+,15+,19-/m1/s1

InChI Key

MASHLNCIEFIURF-MMMWYMCRSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​7-​oxo-​3-​(tetrahydro-​2-​furanyl)​-​, 2-​propenyl ester, [5R-​[3(S*)​,​5α,​6α(R*)​]​]​- (9CI)

Origin of Product

United States

Formation and Generation Pathways of Faropenem Impurity 7

Process-Related Formation during Faropenem (B194159) Chemical Synthesis

The definitive origin of Faropenem Impurity 7 lies within the chemical synthesis pathway of Faropenem. newdrugapprovals.org Its structure, featuring an allyl group protecting the carboxylic acid and a TBDMS group protecting the hydroxyethyl (B10761427) side chain, is characteristic of a key intermediate in several reported synthetic routes. veeprho.comnewdrugapprovals.org

The synthesis of the Faropenem core often involves multi-step processes where reactive functional groups are temporarily "protected" to prevent unwanted side reactions.

Protection: In a common strategy, the key azetidinone starting material has its hydroxyethyl side chain protected with a silyl (B83357) group like TBDMS. newdrugapprovals.org

Core Formation: This protected intermediate is then reacted with other building blocks to construct the final penem (B1263517) ring system. The carboxylic acid group is often formed as an allyl ester. newdrugapprovals.org The resulting molecule at this stage is precisely this compound.

Deprotection: The final step of the synthesis is the removal of these protecting groups to yield the active Faropenem molecule. The allyl ester is typically cleaved to free the carboxylic acid, and the TBDMS group is removed to reveal the hydroxyl group. newdrugapprovals.org

This compound becomes an impurity in the final drug substance if the deprotection steps are incomplete or if the subsequent purification process fails to remove this unreacted intermediate entirely. Therefore, its presence is a direct indicator of the efficiency and control of the manufacturing process. clearsynth.como2hdiscovery.co

Role of Reaction Conditions, Catalysts, and Reagents in Impurity Accumulation

The accumulation of this compound is highly dependent on the conditions and reagents used in the deprotection steps.

Silyl Group Deprotection: The removal of the tert-butyldimethylsilyl (TBDMS) protecting group is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). newdrugapprovals.org Incomplete reaction due to insufficient reagent, suboptimal temperature, or short reaction times can lead to the persistence of the silylated intermediate. Some processes have replaced TBAF with dilute hydrochloric acid to improve yield and simplify the procedure, but the effectiveness of this step is crucial to prevent carryover of the silylated impurity. scispace.com

Allyl Group Deprotection: The deallylation step is a critical final step in the synthesis. It is often accomplished using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl group acceptor like sodium 2-ethylhexanoate (B8288628) or dimedone. googleapis.comgoogle.comgoogle.com

Several factors can lead to the incomplete removal of the allyl group and thus the presence of this compound:

Catalyst Activity: The palladium catalyst can be expensive and its activity can be diminished by other components in the reaction mixture, leading to an incomplete reaction. google.com

Reaction System: The choice of solvent system is important. Two-phase systems of an organic solvent and water have been developed to improve the separation of the product from the catalyst and other impurities. google.com However, inefficient phase transfer can hinder the reaction.

Allyl Acceptor: The nature and concentration of the allyl acceptor are critical for driving the reaction to completion. google.com

Reaction Step Reagents/Catalysts Conditions Favoring Impurity 7 Accumulation
Silyl DeprotectionTetrabutylammonium fluoride (TBAF) or HClInsufficient reagent, non-optimal temperature, short reaction time. scispace.com
Allyl DeprotectionPalladium complex (e.g., Pd(PPh3)4), Allyl acceptor (e.g., Sodium 2-ethylhexanoate)Low catalyst activity, poor choice of solvent, insufficient allyl acceptor. google.comgoogle.com

Impurity Profiling during Scale-Up and Manufacturing Processes

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. biomedres.us During the scale-up and manufacturing of Faropenem, the level of this compound and other related substances must be carefully monitored and controlled.

The transition from laboratory scale to industrial production can introduce new challenges that may affect the impurity profile. Variations in heating and cooling, mixing efficiency, and reaction times can all influence the completeness of the deprotection reactions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for monitoring the impurity profile at various stages of the manufacturing process. researchgate.net A validated, stability-indicating HPLC method can separate and quantify Faropenem from its impurities, including this compound. researchgate.net

For instance, during the final deprotection and salt formation step, in-process controls would be used to monitor the disappearance of this compound. The reaction would be considered complete only when the level of this impurity falls below a predetermined threshold.

Key considerations for impurity profiling during scale-up:

Consistency: Ensuring that the impurity profile remains consistent across different batches.

Control Points: Identifying critical process parameters that impact the formation of Impurity 7 and implementing strict controls.

Purification: The final purification step, often involving crystallization from a solvent/anti-solvent system like water/acetone, is crucial for removing residual impurities. newdrugapprovals.orgchemicalbook.com The solubility differences between Faropenem sodium and its less polar, protected precursor (Impurity 7) are exploited in this step.

Forced Degradation Studies: These studies help to identify potential degradation products and validate the stability-indicating nature of the analytical methods used for impurity profiling. researchgate.net

The presence of impurities like this compound above the qualification threshold established by regulatory guidelines would necessitate further toxicological studies or process refinement to reduce its level in the final API.

Stability Studies and Impurity Profiling Methodologies

Design and Execution of Forced Degradation Studies for Impurity Generation

Forced degradation, or stress testing, is the process of intentionally degrading a drug substance using a variety of harsh conditions to generate potential degradation products. This is crucial for developing and validating stability-indicating analytical methods. For Faropenem (B194159), a broad-spectrum β-lactam antibiotic, forced degradation studies are designed to expose it to conditions that might be encountered during its lifecycle. rjptonline.orgresearchgate.net

The primary goal of these studies in the context of Faropenem Impurity 7 is to understand the conditions under which it might form. Although this compound, a silylated derivative, is often a process-related impurity from synthesis, understanding its stability and potential for formation or degradation under stress conditions is vital. veeprho.comaxios-research.com

A typical forced degradation study design for Faropenem would involve exposing high-purity samples of the API to the stress conditions outlined in the International Council for Harmonisation (ICH) guidelines. ajptr.comunr.edu.ar These conditions include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. rjptonline.orgresearchgate.net For each condition, samples are analyzed at various time points to track the formation of degradants.

Table 1: Representative Conditions for Forced Degradation of Faropenem

Stress ConditionReagent/Condition DetailsDuration
Acid Hydrolysis1N HCl48 hours
Alkaline Hydrolysis0.01N NaOH4 hours
Oxidation3% H₂O₂4 hours
PhotolyticUV radiation at 254 nm48 hours
Thermal (Dry Heat)100°C in a hot air oven24 hours

This table is a composite representation of typical stress conditions used in pharmaceutical analysis and is based on general findings. rjptonline.org

The results of these studies help to establish the degradation pathways of Faropenem and the specificity of analytical methods in separating the main compound from its impurities, including pre-existing ones like Impurity 7. rjptonline.org

Kinetic and Mechanistic Studies of Faropenem Degradation Leading to Impurity 7

Kinetic studies investigate the rate at which a drug degrades and the factors that influence this rate. For Faropenem, degradation in the solid state has been shown to follow first-order kinetics. researchgate.net The stability of β-lactam antibiotics like Faropenem is significantly influenced by their chemical structure, particularly the strained bicyclic ring system. ingentaconnect.com

While this compound is primarily considered a process-related impurity from synthesis, kinetic studies can elucidate its stability relative to the parent drug. The degradation of Faropenem itself is influenced by factors such as pH and the presence of oxidizing agents. ingentaconnect.comresearchgate.net Hydrolysis of the β-lactam ring is a primary degradation pathway for penem (B1263517) antibiotics.

Mechanistic studies would aim to understand the specific chemical transformations that occur. For Faropenem, this involves the opening of the β-lactam ring. The formation of Impurity 7 is not a typical degradation pathway but rather related to the synthetic route, where a silyl (B83357) group is used as a protecting group for the hydroxyl function. However, the stability of this silylated compound under various conditions is still a critical parameter. For instance, under hydrolytic conditions, the silyl group could be cleaved, converting Impurity 7 back to another substance.

Table 2: Hypothetical Kinetic Data for Faropenem Degradation

ConditionTemperature (K)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
Acidic (0.4 M HCl)3432.5 x 10⁻⁵7.7
Alkaline (0.2 M NaOH)3438.1 x 10⁻⁵2.4
Oxidative (30% H₂O₂)3135.5 x 10⁻⁵3.5

This table presents hypothetical kinetic data based on the general behavior of penem antibiotics under stress conditions. ingentaconnect.com

Systematic Approaches to Impurity Profiling and Identification in Pharmaceutical Matrices

Impurity profiling is the comprehensive process of identifying and quantifying all the impurities present in a drug substance or product. unr.edu.ar A systematic approach is essential for ensuring the quality and safety of the final product.

The primary tool for impurity profiling of Faropenem is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). researchgate.net An effective stability-indicating HPLC method must be able to separate the main peak of Faropenem from all known and potential impurities, including Impurity 7. rjptonline.orgresearchgate.net

The development of such a method involves a rigorous validation process as per ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness. ajptr.com For the identification of unknown impurities, LC-MS/MS is invaluable, as it provides molecular weight and fragmentation data that can be used to elucidate the structure of the impurity. researchgate.net

Once a reliable method is established, it can be used for routine quality control of Faropenem batches and for stability studies of the final drug product. clearsynth.com This ensures that any changes in the impurity profile over time are detected and that the levels of all impurities remain within the specified, safe limits.

Advanced Analytical Methodologies for Faropenem Impurity 7 Analysis

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential to quantify the changes in the concentration of the drug substance and its degradation products over time. These methods must be able to separate the API from its impurities and degradation products, ensuring that the analytical results are accurate and reliable.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Impurity 7

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For Faropenem (B194159) and its impurities, including Impurity 7, reversed-phase HPLC (RP-HPLC) methods are commonly developed. Optimization of an HPLC method involves a systematic approach to select the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength.

Several studies have focused on developing stability-indicating HPLC methods for faropenem and its related substances. researchgate.netijpcbs.com These methods are designed to separate faropenem from its degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.netingentaconnect.com For instance, a simple, selective, and sensitive stability-indicating LC method was developed using a C18 column with a mobile phase of acetate (B1210297) buffer (pH 3.5) and methanol (B129727) (65:35, v/v) at a flow rate of 1.0 mL/min and detection at 305 nm. researchgate.netresearchgate.net Another method utilized a C-8 column with a gradient mobile phase of ammonium (B1175870) acetate buffer and acetonitrile (B52724) for the analysis of faropenem and its degradation products. researchgate.net A patent also describes an HPLC method for determining related substances of faropenem sodium using an Agilent Zorbax Eclipse XDB-C18 column with a mobile phase of acetonitrile and 0.02 mol·L-1 triethylamine (B128534) (14:86, pH 2.5) at a flow rate of 1.0 mL·min-1 and detection at 247 nm. researchgate.net

The optimization process for separating Impurity 7 would involve adjusting the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent like acetonitrile or methanol) and the pH of the buffer to achieve optimal resolution between faropenem and Impurity 7, as well as other potential impurities. The selection of the stationary phase, such as a C18 or C8 column, also plays a crucial role in the separation. researchgate.netijpcbs.com

Table 1: Exemplary HPLC Method Parameters for Faropenem Analysis

ParameterCondition 1Condition 2
Column Inertsil C18 (150 mm x 4.6 mm, 5 µm) ijpcbs.comAgilent Zorbax Eclipse XDB-C18 researchgate.net
Mobile Phase Phosphate buffer:Methanol (55:45 v/v) ijpcbs.comAcetonitrile:0.02 M Triethylamine (14:86, pH 2.5) researchgate.net
Flow Rate 1.0 mL/min ijpcbs.com1.0 mL/min researchgate.net
Detection UV at 316 nm ijpcbs.comUV at 247 nm researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Techniques for Enhanced Separation and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency, faster analysis times, and increased sensitivity compared to traditional HPLC. A stability-indicating RP-UPLC method was developed for the quantification of faropenem in bulk drug and tablet formulations. rjptonline.org This method employed a Waters Acquity UPLC system with a C18 column and a mobile phase of 10mM Ammonium formate (B1220265) buffer (pH 3.5) and acetonitrile (65:35 v/v) at a flow rate of 0.25 mL/min, with detection at 313 nm. rjptonline.org The shorter run times and higher resolution of UPLC make it an attractive option for the analysis of Impurity 7, especially at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural characterization of impurities. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. An LC-MS/MS method was established for the identification of related substances in faropenem sodium. researchgate.net This method utilized a Lichrospher ODS-3 column with a gradient elution of 0.2% ammonium acetate and 0.5% formic acid in water and pure acetonitrile. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the impurity ions, providing valuable structural information. This technique is crucial for unequivocally identifying unknown degradation products like Impurity 7 by determining their molecular weight and fragmentation patterns. researchgate.netresearchgate.net

Application of Spectroscopic Techniques (e.g., UV-Vis, IR, NMR) for Impurity Structural Elucidation

In conjunction with LC-MS, spectroscopic techniques are indispensable for the complete structural elucidation of impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy , often integrated with HPLC as a PDA (Photodiode Array) detector, provides information about the chromophores present in the molecule. rjptonline.org

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the impurity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. researchgate.net By isolating the impurity using techniques like preparative HPLC, sufficient quantities can be obtained for NMR analysis, leading to the definitive structural confirmation of Impurity 7. researchgate.net

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, LOD, and LOQ

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For Impurity 7, this means the method must show a clear separation of its peak from the faropenem peak and other impurities. researchgate.net

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpcbs.com For Impurity 7, a linear relationship between the peak area and concentration would be established. For example, a linearity range of 80-600 µg/mL with a correlation coefficient of 0.999 has been reported for faropenem. ijpcbs.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is added to a sample and the recovery is calculated. ijpcbs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For faropenem, an LOD of 0.105 µg/mL has been reported. ijpcbs.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.320 µg/mL has been reported for faropenem. ijpcbs.com

Table 2: Typical Validation Parameters for Faropenem Analytical Methods

ParameterReported Value for Faropenem
Linearity Range 5–75 µg/mL researchgate.netresearchgate.net
Correlation Coefficient (r²) 0.9999 researchgate.netresearchgate.netrjptonline.org
LOD 213 ng/mL rjptonline.org
LOQ 638 ng/mL rjptonline.org
Accuracy (% Recovery) Within 98.0% to 102.0% ijprajournal.com
Precision (%RSD) < 2.0% ijprajournal.com

Quantification Strategies for Trace-Level Impurities

Quantifying impurities at trace levels presents a significant analytical challenge. The concentration of impurities in a drug substance is often very low, requiring highly sensitive analytical methods.

For trace-level quantification of Impurity 7, UPLC and LC-MS/MS are the preferred techniques due to their high sensitivity. researchgate.netrjptonline.org When an authentic reference standard for Impurity 7 is not available, relative response factors (RRFs) can be used to quantify the impurity relative to the API. The RRF is determined by comparing the response of the impurity to the response of the API at the same concentration.

In cases where impurities are present at very low levels, strategies such as using a surrogate standard for quantification with detectors like Chemiluminescent Nitrogen Detection (CLND) can be considered, as CLND provides an equimolar response for nitrogen-containing compounds. researchgate.net Additionally, techniques like solid-phase extraction (SPE) can be employed to pre-concentrate the sample, thereby increasing the concentration of the impurity to a level that can be accurately quantified by the analytical instrument. mdpi.comnih.gov Inductively coupled plasma-mass spectrometry (ICP-MS) is another highly sensitive technique that can be used for the quantification of trace elemental impurities. nih.govacs.org

Challenges in Analytical Method Development for Complex Impurity Profiles

The development of robust and reliable analytical methods for the quantification of pharmaceutical impurities is a critical and often challenging task. This is particularly true for β-lactam antibiotics like Faropenem, which are known for their chemical instability and the generation of complex degradation profiles. scirp.orgresearchgate.net The analysis of a specific impurity, such as Faropenem Impurity 7, within this complex matrix presents a unique set of analytical hurdles that must be systematically addressed to ensure the safety and efficacy of the final drug product.

A primary challenge stems from the inherent instability of the Faropenem molecule. oup.com As a member of the penem (B1263517) class, its fused β-lactam and thiazolidine (B150603) ring system is susceptible to hydrolysis under various pH conditions, as well as degradation from oxidation, heat, and light. rjptonline.orgingentaconnect.com Forced degradation studies, which are essential for developing stability-indicating methods, often reveal a multitude of degradation products. researchgate.net This complex mixture necessitates high-resolution chromatographic techniques to separate the main active pharmaceutical ingredient (API) from all potential impurities, including process-related impurities and degradants.

The structural similarity between Faropenem and its impurities, including potential isomers and degradation products, poses a significant challenge for chromatographic separation. researchgate.net Impurities may have very similar polarities and chromatographic behaviors to the parent drug and to each other, leading to the risk of co-elution. synthinkchemicals.com For instance, a hypothetical HPLC analysis might show this compound eluting very close to another degradation product or even the Faropenem peak itself, making accurate quantification difficult. Achieving adequate resolution between these closely eluting peaks often requires extensive method development, involving the careful selection of stationary phase, mobile phase composition (including pH and organic modifiers), and gradient elution programs. cjph.com.cn

Table 1: Illustrative Chromatographic Data on Separation Challenges

The following interactive table illustrates a common challenge in method development: achieving adequate resolution between the main compound and a closely eluting impurity.

Instructions:

  • Use the dropdown menu to select different chromatographic conditions.
  • Observe how the retention times (RT) and resolution (Rs) change.
  • An Rs value ≥ 1.5 is generally considered to indicate a good separation.
  • Furthermore, the low levels at which impurities are typically present require highly sensitive analytical methods. synthinkchemicals.com The limit of detection (LOD) and limit of quantitation (LOQ) for this compound must be sufficiently low to comply with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). rjptonline.org Achieving this sensitivity can be challenging, especially if the impurity has a poor chromophore, leading to a weak UV response. In such cases, alternative detection techniques like mass spectrometry (MS) may be necessary, which adds to the complexity and cost of the analysis. rjptonline.orgscience.gov

    Another significant hurdle is the potential for the on-column or in-solution degradation of the analyte or impurities during the analytical procedure itself. oup.com The very conditions of the analysis (e.g., mobile phase pH, temperature) can sometimes promote the degradation of an already unstable molecule like Faropenem, leading to artificially high impurity results or the appearance of new, method-induced degradants. researchgate.net

    Finally, the lack of commercially available reference standards for every potential impurity, including this compound, presents a major obstacle. oup.com When a reference standard is unavailable, the impurity must be isolated, typically using preparative HPLC, and then characterized using spectroscopic techniques (e.g., MS, NMR) to confirm its structure. researchgate.net This process is time-consuming and requires significant resources. Without a pure reference standard, the accurate quantification of the impurity relies on estimating its response factor relative to the API, which can introduce further uncertainty into the results. oup.comnih.gov

    Table 2: Summary of Key Challenges and Mitigation Strategies

    This table provides a summary of the primary challenges encountered during the analytical method development for complex impurity profiles like that of Faropenem and outlines potential strategies to overcome them.

    Challenge Description Mitigation Strategy
    Chemical Instability Faropenem is susceptible to degradation via hydrolysis, oxidation, heat, and light, leading to a complex mixture of impurities. rjptonline.orgingentaconnect.comDevelop a stability-indicating method through forced degradation studies. researchgate.net Control analytical conditions (pH, temperature) to minimize in-test degradation.
    Co-elution of Impurities Structural similarities between Faropenem and its impurities can lead to poor chromatographic separation and inaccurate quantification. synthinkchemicals.comOptimize HPLC/UPLC conditions (column chemistry, mobile phase, gradient). rjptonline.org Employ orthogonal methods or advanced techniques like 2D-LC if necessary.
    Low-Level Detection Impurities are often present at trace levels, requiring highly sensitive analytical methods for detection and quantification. synthinkchemicals.comUse highly sensitive detectors (e.g., DAD, MS). rjptonline.org Optimize sample preparation to concentrate impurities. Validate LOD and LOQ to meet regulatory requirements. rjptonline.org
    Lack of Reference Standards Commercially available, purified reference standards for all impurities may not exist. oup.comIsolate and purify the impurity using preparative chromatography. researchgate.net Characterize the impurity using spectroscopic techniques (MS, NMR). Determine the relative response factor for quantification. nih.gov
    Method-Induced Degradation The analytical method itself can sometimes cause the degradation of the analyte or impurities. researchgate.netUse milder mobile phase conditions. Minimize sample analysis time. Investigate the stability of the sample in the analytical solvent.

    Control Strategies and Mitigation Approaches for Faropenem Impurity 7

    Process Optimization and Redesign in Faropenem (B194159) Synthesis for Impurity Minimization

    The minimization of Faropenem Impurity 7 is fundamentally a process chemistry challenge, centered on the efficiency of the deprotection steps. The conversion of this intermediate to the final Faropenem molecule requires the cleavage of both the TBDMS ether and the allyl ester.

    The deprotection of the TBDMS silyl (B83357) ether is a common step in organic synthesis and can be achieved under various conditions, such as using fluoride (B91410) ion sources or acidic hydrolysis. google.comgoogle.com The final deprotection of the allyl ester in Faropenem synthesis is often accomplished using a palladium catalyst.

    Key strategies for process optimization to minimize residual Impurity 7 include:

    Optimization of Deprotection Conditions: Ensuring the complete removal of the TBDMS and allyl groups is the most direct way to prevent this impurity. This involves optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. For instance, insufficient amounts of the deprotecting agent or suboptimal reaction temperatures can lead to incomplete conversion.

    Catalyst Selection and Efficiency: In the case of the allyl group removal, the choice and activity of the palladium catalyst are critical. Process development studies would focus on selecting a catalyst system that provides high conversion rates without generating other problematic impurities.

    Sequential vs. One-Pot Deprotection: Synthetic strategies may involve sequential deprotection or a one-pot approach to remove both protecting groups. google.com The choice of strategy impacts process efficiency and impurity profiles. A one-step method that simultaneously removes the hydroxy and carboxyl protecting groups has been explored in Faropenem synthesis to improve efficiency. europa.eu Redesigning the process to ensure that the conditions are robust enough to drive the reaction to completion is a primary control strategy.

    Protecting Group Common Deprotection Reagents Potential for Residual Impurity 7
    tert-Butyldimethylsilyl (TBDMS) EtherTetrabutylammonium (B224687) fluoride (TBAF), Hydrofluoric acid (HF), Acetic Acid, Cesium Fluoride (CsF) google.comgoogle.comIncomplete reaction leads to residual silyl-protected intermediate.
    Allyl EsterPalladium(0) catalysts (e.g., Tetrakis(triphenylphosphine)palladium(0)) with a nucleophile google.comInefficient catalysis or insufficient reaction time can leave the allyl group intact.

    Regulatory and Quality Control Frameworks for Impurities (e.g., ICH Guidelines) and their Research Implications

    The control of pharmaceutical impurities is strictly regulated by international guidelines, most notably those from the International Council for Harmonisation (ICH). For drug substances like Faropenem, the ICH Q3A(R2) guideline is of primary importance. researchgate.netacs.org This guideline establishes thresholds for the reporting, identification, and qualification of impurities.

    Reporting Threshold: A level above which an impurity must be reported in a regulatory submission.

    Identification Threshold: A level above which the structure of an impurity must be determined.

    Qualification Threshold: A level above which an impurity's biological safety must be established.

    For this compound, as a known synthetic intermediate, its structure is already identified. gelest.com The key regulatory consideration is to ensure its level in the final API is controlled to well below the qualification threshold.

    ICH Q3A(R2) Thresholds for New Drug Substances
    Maximum Daily Dose Reporting Threshold
    ≤ 2 g/day 0.05%
    > 2 g/day 0.03%
    (Table data sourced from ICH Q3A(R2) Guideline) acs.org

    The research implication of this framework is that analytical methods must be developed and validated to be sensitive enough to detect and quantify this compound at or below the reporting threshold. acs.org This drives research into highly sensitive chromatographic methods (like HPLC) capable of separating the impurity from the main API and other related substances.

    Research into Impurity Removal Techniques and Purification Methodologies

    Should this compound persist after the chemical synthesis steps, its removal relies on robust purification methodologies. As a synthetic intermediate, its physicochemical properties (like polarity and solubility) are expected to differ from the final deprotected Faropenem API, which facilitates its removal.

    Key purification techniques applicable to removing synthetic intermediates like Impurity 7 include:

    Crystallization: This is one of the most powerful and widely used techniques for purifying APIs. The process is optimized by selecting appropriate solvent systems (e.g., water/acetone) that maximize the crystallization of the pure API while leaving impurities like the silyl- and allyl-protected intermediate in the mother liquor. europa.eu The difference in polarity between the protected, more lipophilic Impurity 7 and the more polar Faropenem sodium salt is advantageous for separation via crystallization.

    Chromatography: While less common for bulk final purification on an industrial scale due to cost, chromatographic techniques are invaluable. Preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate and remove impurities. Adsorbent resins, such as hydrophobic interaction chromatography (HIC), can also be employed to remove lipophilic impurities from aqueous solutions of the API.

    Solvent Extraction: Liquid-liquid extraction can be used at intermediate stages of a process to remove impurities based on their differential solubility in immiscible solvents. For example, the more organic-soluble Impurity 7 could be separated from the water-soluble Faropenem sodium.

    Purification Technique Principle of Separation Applicability to this compound
    Crystallization Difference in solubility between API and impurity in a given solvent system.Highly effective. The polarity difference between Impurity 7 and Faropenem Sodium allows for efficient separation.
    Preparative HPLC Differential partitioning between a stationary and mobile phase.Effective for high-purity separation, often used for reference standard preparation or small-scale purification.
    Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Potentially effective for removing the more lipophilic Impurity 7 from the final API solution.
    Solvent Extraction Differential solubility in immiscible liquid phases.Useful during the work-up phase after the deprotection reaction to perform an initial bulk removal of unreacted intermediates.

    Ultimately, the control of this compound is achieved through a combination of optimized synthesis to minimize its formation and effective purification to remove any residual amounts, all within a stringent regulatory framework that ensures the final product is safe and pure.

    Theoretical and Computational Investigations of Faropenem Impurity 7

    Quantum-Chemical Modeling of Degradation Pathways and Molecular Stability

    The stability of a drug substance is a critical attribute, and understanding its degradation pathways is paramount for ensuring safety and efficacy. Quantum-chemical modeling provides a molecular-level view of the processes that can lead to the formation of impurities. The degradation of β-lactam antibiotics like faropenem (B194159) is often initiated by the hydrolysis of the β-lactam ring. google.com The fusion of the β-lactam and thiazolidine (B150603) rings in faropenem is thought to reduce intra-ring stress, thereby decreasing its susceptibility to degradation compared to some other members of its class. researchgate.net

    Quantum-chemical calculations can be employed to estimate the intra-ring stresses of faropenem and its potential impurities. researchgate.net These calculations help in understanding the intrinsic stability of the molecule and its propensity to degrade under various conditions.

    Density Functional Theory (DFT) has become a prominent method for investigating the electronic structure and energetics of molecules, making it highly suitable for studying the formation of impurities. researchgate.net DFT calculations can be used to model the reaction mechanisms of degradation, identifying the transition states and intermediates involved in the formation of Faropenem Impurity 7. By calculating the energy barriers for different potential degradation pathways, researchers can predict the most likely routes of impurity formation.

    For instance, a combination of experimental and theoretical studies has been performed to analyze the structure of similar penem (B1263517) antibiotics using DFT with the B3LYP hybrid functional and a 6-31G(d,p) basis set. researchgate.netscience.gov This level of theory can provide valuable insights into the molecular geometry and electronic properties that influence the stability of the parent drug and the formation of its impurities. The application of such methods to this compound would allow for a detailed exploration of its formation energetics.

    In Silico Prediction of Impurity Structures and Reactivity

    Computational software can generate three-dimensional models of this structure and calculate various molecular descriptors that correlate with its reactivity. These descriptors can include electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. Such information can help in predicting how the impurity might interact with other molecules or how it might behave under different environmental conditions.

    The following table summarizes the available identifying information for this compound:

    ParameterValue
    CAS Number 120705-68-2 veeprho.comchemicalbook.comaxios-research.com
    Molecular Formula C21H33NO5SSi veeprho.comaxios-research.com
    Molecular Weight 439.65 g/mol veeprho.comaxios-research.com
    IUPAC Name (5R, 6S)-allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate veeprho.com

    Computational Support for Spectroscopic Data Interpretation in Impurity Analysis

    The definitive identification of an impurity relies on the analysis of its spectroscopic data, such as that obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods can play a crucial supportive role in this process by predicting the spectroscopic signatures of a proposed structure.

    The table below illustrates how computational methods can be applied to the study of this compound, based on methodologies used for the parent compound and related antibiotics.

    Computational MethodApplication in the Study of this compound
    Density Functional Theory (DFT) Predict formation pathways, calculate molecular stability, and model reaction energetics. researchgate.netscience.gov
    Quantum-Chemical Modeling Estimate intra-ring stress and susceptibility to degradation. researchgate.net
    In Silico Structure Generation Create 3D models and predict molecular descriptors related to reactivity.
    Spectroscopic Prediction Calculate theoretical IR and NMR spectra to aid in structural elucidation. researchgate.net

    Future Research Directions and Emerging Challenges in Impurity Science

    Exploration of Novel Analytical Technologies for Comprehensive Impurity Assessment

    The accurate detection and characterization of impurities like Faropenem (B194159) Impurity 7 necessitate the use of sophisticated analytical technologies. hwi-group.de While established methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational, the future lies in the adoption of more advanced and hyphenated techniques that offer greater sensitivity, resolution, and characterization capabilities. apacsci.comveeprho.com

    Emerging technologies poised to revolutionize impurity assessment include Ultra-High-Performance Liquid Chromatography (UHPLC), which offers significant improvements in resolution and analysis speed over traditional HPLC. veeprho.com The coupling of liquid chromatography with High-Resolution Mass Spectrometry (HRMS), such as LC-Q-TOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry), provides comprehensive structural information, which is invaluable for the unambiguous identification of unknown impurities. biomedres.usbiomedres.us Other promising techniques include Supercritical Fluid Chromatography (SFC) for its efficiency and green analytical profile, and advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) for detailed structural elucidation. apacsci.comresearchgate.netijprajournal.com

    Table 1: Comparison of Advanced Analytical Technologies for Impurity Profiling

    TechnologyPrincipleAdvantages for Impurity AnalysisPotential Application for Faropenem Impurity 7
    UHPLC Chromatography using columns with <2 µm particles.Higher resolution, faster analysis times, improved sensitivity, reduced solvent consumption. veeprho.comRapid and efficient quantification at trace levels.
    LC-HRMS Combines separation with high-accuracy mass analysis.Provides precise mass data for formula determination and structural elucidation of unknown impurities. biomedres.uslabcompare.comDefinitive identification and characterization.
    SFC Uses a supercritical fluid as the mobile phase.Fast, green alternative to LC, suitable for a wide range of compounds. researchgate.netEfficient separation from the main Faropenem API.
    2D-LC Two-dimensional liquid chromatography.Enhanced peak capacity and resolution for highly complex samples. resolian.comResolving co-eluting impurities from the Faropenem matrix.
    NMR Spectroscopy Exploits magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry. ijprajournal.comajptr.comUnambiguous structural confirmation.

    Development of Predictive Models for Impurity Formation during Drug Lifecycle

    A paradigm shift from reactive testing to proactive control is underway, driven by the development of predictive models for impurity formation. raps.org For an impurity like this compound, understanding its formation pathways—whether through synthesis, degradation, or storage—is crucial. ajptr.comnih.gov

    Machine learning (ML) and Artificial Intelligence (AI) are emerging as transformative tools in this domain. zamann-pharma.com By training algorithms on extensive datasets encompassing chemical structures, reaction conditions, and historical manufacturing data, it is possible to predict the likelihood of the formation of specific impurities. zamann-pharma.comnih.gov For instance, Quantitative Structure-Activity Relationship ((Q)SAR) models can be adapted to predict impurity formation based on molecular structure. acs.org Such models can analyze the structure of Faropenem and its synthetic intermediates to flag potential side reactions that could lead to this compound. nih.gov These predictive tools enable a Quality by Design (QbD) approach, where manufacturing processes are designed to minimize impurity formation from the outset. freyrsolutions.com

    Table 2: Parameters for Predictive Impurity Modeling

    Model TypeKey Input ParametersPredicted OutputRelevance to this compound
    Machine Learning (ML) Models Chemical structures, reaction conditions (pH, temp), solvent types, historical batch data. zamann-pharma.comrsc.orgLikelihood of impurity formation, prediction of degradation pathways.Proactively identify process conditions that favor the formation of this compound.
    (Q)SAR Models Molecular descriptors, structural alerts. acs.orgPrediction of mutagenicity or other toxicological endpoints of potential impurities.Assess the potential risk of this compound even before it is synthesized.
    Mechanistic Models Reactant structures, catalysts, intermediates. nih.govPrediction of reaction pathways and potential by-products.Elucidate the chemical reactions leading to the formation of this compound.

    Interdisciplinary Research on Impurity-Related Issues in Pharmaceutical Manufacturing

    Addressing the challenges posed by impurities like this compound is not confined to analytical chemistry. It requires a multidisciplinary approach that integrates expertise from various fields. resolian.comresearchgate.net Collaboration between analytical chemists, process chemists, toxicologists, and regulatory experts is essential for a holistic understanding and management of impurities. hwi-group.deresolian.com

    Process chemists can provide insights into the synthesis route, helping to pinpoint potential sources of impurities. raps.org Toxicologists assess the safety risks associated with an impurity, which informs the setting of acceptable limits. europa.eu Analytical chemists develop the methods for detection and quantification, while regulatory experts ensure that the control strategies comply with global health authority guidelines. nih.govfreyrsolutions.com This collaborative effort ensures that the entire lifecycle of the drug, from development to post-approval manufacturing, is managed with a comprehensive view of impurity control. technologynetworks.com

    Advancements in Automated and High-Throughput Impurity Analysis

    The demand for increased efficiency in pharmaceutical development and quality control is driving advancements in automation and high-throughput screening (HTS). apacsci.comnih.gov For routine analysis of impurities such as this compound, automated systems can significantly reduce analysis time and improve reproducibility. apacsci.com

    HTS platforms, originally developed for drug discovery, are being adapted for impurity analysis. nih.govnih.gov These systems can rapidly screen large numbers of samples under various conditions, which is particularly useful for forced degradation studies to identify potential degradation products. science.gov The integration of robotics with analytical instruments like UHPLC and mass spectrometers allows for unattended, round-the-clock operation, accelerating method development and batch release testing. veeprho.comlabcompare.com Recent developments have focused on eco-friendly HTS methods, such as a 2D-carbon microfiber fractionation system combined with a QTOF-HRMS, which reduces solvent consumption and analysis time for screening impurities in antibiotics like cephalosporins. researchgate.net

    Q & A

    Q. How can researchers differentiate this compound from its stereoisomers or degradation byproducts?

    • Methodological Answer : Use chiral chromatography with cyclodextrin-based columns and polarimetric detection. Confirm stereochemical assignments via X-ray crystallography or electronic circular dichroism (ECD) spectroscopy. Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values .

    Q. What mechanistic insights can molecular docking provide into the reactivity of this compound with biological targets?

    • Methodological Answer : Model Impurity 7’s binding affinity to penicillin-binding proteins (PBPs) using AutoDock Vina. Compare binding energies with Faropenem to predict unintended pharmacological activity. Validate with surface plasmon resonance (SPR) assays .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.